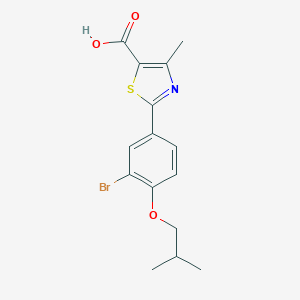

2-(3-Bromo-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

2-[3-bromo-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16BrNO3S/c1-8(2)7-20-12-5-4-10(6-11(12)16)14-17-9(3)13(21-14)15(18)19/h4-6,8H,7H2,1-3H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNAALAOUSRFRCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC(=C(C=C2)OCC(C)C)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16BrNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthesis of 3-Bromo-4-hydroxybenzonitrile (XVII)

The process begins with 3-bromo-4-hydroxybenzaldehyde (XVI), which undergoes cyanation using hydroxylamine hydrochloride and sodium formate in refluxing formic acid (98%) at 105–110°C for five hours. This step achieves a 70% yield of 3-bromo-4-hydroxybenzonitrile (XVII) with 97% HPLC purity.

Thiobenzamide Formation (XVIII)

Compound XVII is treated with thioacetamide in isopropanolic hydrogen chloride at 50–55°C for two hours, yielding 75% of 3-bromo-4-hydroxy-thiobenzamide (XVIII) with 95% purity.

Thiazole Ring Formation (XIX)

Cyclization of XVIII with ethyl 2-chloroacetoacetate in isopropyl alcohol at 80–85°C for five hours produces 2-(3-bromo-4-hydroxyphenyl)-4-methylthiazole-5-carboxylic acid ethyl ester (XIX) in 90% yield (98.4% purity).

Alkylation with Isobutyl Bromide (XX)

Alkylation of XIX with isobutyl bromide in dimethylformamide (DMF) and potassium carbonate at 80–85°C for six hours yields 2-(3-bromo-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid ethyl ester (XX). Final hydrolysis with sodium hydroxide affords the target carboxylic acid.

Advantages : High yields (70–90%), excellent purity (>95%), and scalability.

Disadvantages : Use of DMF, a hazardous solvent, and energy-intensive reflux conditions.

Bromination Followed by Thiobenzamide Formation

Bromination of 4-Cyanophenol

4-Cyanophenol is brominated using a brominating agent (e.g., Br₂ or NBS) in the presence of a catalyst to directly yield 3-bromo-4-hydroxybenzonitrile.

Microwave-Assisted Cyclization

Microwave Synthesis of Thiazole Core

A microwave-assisted approach condenses thiourea with ethyl acetoacetate using N-bromosuccinimide (NBS) and benzoyl peroxide in benzene. Irradiation at 80°C for 15 minutes yields 2-amino-4-methylthiazole-5-carboxylic acid ethyl ester (62.72% yield).

Nitration and Diazotization Route

Nitration and Reduction

Starting with 4-hydroxy-3-nitrobenzaldehyde, nitro groups are reduced using hydrogen gas and palladium on carbon. Subsequent diazotization with sodium nitrite and cyanation via cuprous cyanide introduces the cyano group.

Thiazole Formation and Alkylation

Cyclization with ethyl 2-chloroacetoacetate and alkylation with isobutyl bromide follows, similar to earlier methods. Hydrolysis with sodium hydroxide yields the final carboxylic acid.

Key Challenges :

-

Environmental impact: Generates phosphorus-rich wastewater from polyphosphoric acid use.

Advantages : Avoids formic acid, which may degrade acid-sensitive substrates.

Disadvantages : Low practicality due to environmental and safety concerns.

Comparative Analysis of Methods

Yield and Purity

Environmental and Practical Considerations

Analyse Chemischer Reaktionen

Types of Reactions

2-[3-Bromo-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid can undergo several types of chemical reactions:

Substitution Reactions: The bromine atom on the phenyl ring can be replaced by various nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Esterification and Hydrolysis: The carboxylic acid group can form esters with alcohols or be hydrolyzed back to the acid.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide or potassium carbonate.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Esterification: Alcohols in the presence of acid catalysts like sulfuric acid or p-toluenesulfonic acid.

Major Products

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Oxidized derivatives with additional functional groups.

Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

Esterification: Ester derivatives with different alkyl groups.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Pharmaceutical Development

The primary applications of this compound are in medicinal chemistry and pharmaceutical development . It serves as a lead compound for designing new anticancer drugs and may also have applications in other therapeutic areas due to its diverse biological activities.

Anticancer Potential

Research indicates that 2-(3-Bromo-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid exhibits cytotoxic effects against various cancer cell lines. Molecular docking studies suggest that the compound may interact with specific targets involved in cancer progression and cell proliferation. For instance, interaction studies have shown that it may bind to enzymes or receptors crucial for cancer pathways, making it a candidate for further investigation as an anticancer agent.

Synthesis Pathway

The synthesis of this compound typically involves the alkylation of 2-(3-bromo-4-hydroxyphenyl)-4-methylthiazole-5-carboxylic acid ethyl ester with isobutyl bromide. The process includes several steps, which can be summarized as follows:

- Starting Material : 2-(3-bromo-4-hydroxyphenyl)-4-methylthiazole-5-carboxylic acid ethyl ester.

- Reagents : Isobutyl bromide, potassium carbonate, and dimethylformamide.

- Conditions : The reaction is heated at 80-85°C for several hours, followed by workup to isolate the desired product .

The biological activity of this compound has been explored in various studies. It has shown promise not only as an anticancer agent but also in other therapeutic areas due to its potential interactions with biological systems. Techniques such as molecular docking and in vitro assays are commonly employed to assess its binding affinities and biological effects on target proteins.

Comparative Analysis with Related Compounds

A comparative analysis of structurally similar compounds can provide insights into the unique properties of 2-(3-Bromo-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-Bromo-4-phenylisothiazole-5-carboxylic acid | Isothiazole ring | Different substitution pattern |

| 4-Methylthiazole-5-carboxylic acid | Simplified thiazole structure | Lacks bromine and complex substituents |

| Ethyl 2-(3-cyan-4-isobutoxyphenyl)-4-methylthiazolecarboxylate | Cyano group instead of bromo | Potentially different biological activity |

This table illustrates variations in substitution patterns that can significantly influence biological properties and applications. The unique combination of bromination and isobutoxy substitution in the target compound may confer distinct pharmacological effects compared to its analogs.

Wirkmechanismus

The mechanism of action of 2-[3-Bromo-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The exact pathways involved would depend on the nature of the target and the specific interactions between the compound and the target molecule.

Vergleich Mit ähnlichen Verbindungen

Key structural features :

- Bromine substituent : Enhances molecular weight and may influence electronic properties.

- Isobutoxy group : Provides steric bulk and lipophilicity.

- Carboxylic acid : Offers hydrogen-bonding capability and acidity (pKa ~3–4).

Structural Analogues of Febuxostat

a. Febuxostat (2-(3-Cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid)

- Structural difference: Replaces bromine with a cyano group (-CN) at the phenyl 3-position.

- Biological activity: XO inhibitor with IC50 = 5.8 nM (vs. 260 nM for allopurinol) ().

- Synthesis : High-yield routes involve formylation and cyanation steps ().

b. 2-(7-Nitro-5-isopropoxy-indol-2-yl)-4-methylthiazole-5-carboxylic Acid

- Structural difference: Indole ring replaces phenyl, with nitro (-NO2) and isopropoxy groups.

- Biological activity : XO IC50 = 5.1 nM; potent uric acid (UA)-lowering effect in hyperuricemic rats (43% reduction at 10 mg/kg) ().

c. Y-700 (1-(3-Cyano-4-neopentyloxyphenyl)-1H-pyrazole-4-carboxylic Acid)

- Structural difference : Pyrazole core instead of thiazole.

- Biological activity : Mixed-type XO inhibitor (IC50 = 5.8 nM) ().

Thiazole Derivatives with Varied Substituents

a. 2-(4-Chlorophenyl)-4-methylthiazole-5-carboxylic Acid

- Structural difference : Chlorine replaces bromine; lacks isobutoxy.

- Application : Intermediate for antifungal hydrazine derivatives ().

b. 2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic Acid

- Structural difference : Fluorobenzamido group at thiazole 2-position.

- Biological activity : Ameliorates insulin sensitivity and hyperlipidemia in diabetic rats via anti-inflammatory mechanisms ().

c. 3-Bromo-4-phenylisothiazole-5-carboxylic Acid

- Structural difference : Isothiazole core (vs. thiazole) with phenyl and bromine.

- Synthesis: Prepared in 99% yield using NaNO2/TFA at 0°C ().

- Physicochemical data : UV λmax = 298 nm; IR ν(C=O) = 1736 cm⁻¹ ().

Comparative Analysis Table

Key Differences and Implications

- Substituent effects: Bromine vs. cyano: Bromine increases molecular weight (79.9 vs. 26.0 g/mol for -CN) and may reduce XO binding due to steric hindrance. Isobutoxy vs.

- Biological activity: The bromo-isobutoxy thiazole acid lacks reported XO inhibition data, unlike its cyano analogue (febuxostat).

- Synthetic routes: Bromo derivatives require bromination steps, whereas cyano analogues use formylation/cyanation ().

Biologische Aktivität

2-(3-Bromo-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally related to other thiazole derivatives, which are known for their diverse pharmacological properties, including anti-inflammatory, antifungal, and anticancer activities. This article reviews the biological activity of 2-(3-bromo-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid, highlighting relevant studies and findings.

- Molecular Formula : C17H20BrNO3S

- Molecular Weight : 398.31 g/mol

- CAS Number : 144060-96-8

Anticancer Activity

Thiazole derivatives have been investigated for their ability to inhibit cancer cell proliferation. A recent investigation into various thiazole compounds revealed that some derivatives possess significant activity against tumor cells, particularly through mechanisms involving the inhibition of key enzymes associated with cancer progression . The specific activity of 2-(3-bromo-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid in this context remains to be thoroughly explored but is a promising area for future research.

The precise mechanism by which 2-(3-bromo-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid exerts its biological effects is not fully elucidated. However, related thiazole compounds often interact with various biological targets, including enzymes involved in metabolic pathways and receptors associated with inflammatory responses. The presence of the bromine atom and isobutoxy group may enhance the compound's lipophilicity, potentially influencing its bioavailability and interaction with cellular targets.

Case Studies and Research Findings

- Antifungal Testing : In a comparative study of thiazole derivatives, compounds similar to 2-(3-bromo-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid were tested for antifungal activity against common pathogens. Results indicated that modifications in the phenyl ring significantly affect antifungal potency .

- In Vitro Cancer Cell Studies : An investigation into the cytotoxic effects of various thiazole derivatives on cancer cell lines revealed that structural modifications could enhance anticancer activity. While specific data on our compound is scarce, it is hypothesized that similar modifications could yield promising results against specific cancer types .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.